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Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has
severely compromised the efficacy of B-lactam antibiotics, a cornerstone of antibacterial
therapy. The primary mechanism of resistance is the production of 3-lactamase enzymes,
which hydrolyze the amide bond in the -lactam ring, rendering the antibiotic inactive.
Avibactam is a novel, non-B-lactam -lactamase inhibitor that represents a significant
advancement in combating this resistance.[1][2][3][4] It exhibits a broad spectrum of activity,
potently inhibiting Ambler class A, class C, and some class D serine 3-lactamases.[2][3][4][5][6]
[7] This guide provides an in-depth technical overview of avibactam's unique mechanism of
action, supported by quantitative data, detailed experimental protocols, and molecular
visualizations.

Core Mechanism: Reversible Covalent Inhibition

Unlike traditional B-lactam-based inhibitors like clavulanic acid or tazobactam, which act as
suicide inhibitors that are irreversibly consumed, avibactam employs a unique, covalent, and
slowly reversible mechanism of inhibition.[2][3][4][8][9] This process can be dissected into two
principal steps: acylation (carbamylation) and deacylation (recyclization).

1. Acylation (Carbamylation): The inhibition process begins with the nucleophilic attack by the
active site serine residue (e.g., Ser70 in class A enzymes) on the carbonyl carbon of
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avibactam's five-membered urea ring.[8][10] This leads to the opening of the
diazabicyclooctane (DBO) ring and the formation of a stable, covalent acyl-enzyme
intermediate, specifically a carbamoyl-enzyme adduct.[8][11][12] The carbonyl group of this
newly formed carbamate is stabilized in the enzyme's oxyanion hole, a critical feature for
catalysis.[10]

2. Deacylation (Recyclization): The most remarkable feature of avibactam's mechanism is the
fate of the acyl-enzyme complex.[10][12] Instead of undergoing hydrolysis, which would
destroy the inhibitor, the complex is exceptionally stable against water-mediated breakdown.[8]
Deacylation occurs through an intramolecular ring-closure reaction (recyclization), which
regenerates the intact, active avibactam molecule and the free enzyme.[2][3][8] This process
is slow, with half-lives for the acyl-enzyme complex ranging from minutes to days depending on
the specific B-lactamase.[5][6][8][13] The regenerated avibactam is then competent to inhibit
another -lactamase molecule, a key advantage over irreversible inhibitors.[8]

Structural Basis of Inhibition and Potency

High-resolution X-ray crystallography has provided detailed insights into the molecular
interactions governing avibactam's potent and broad-spectrum activity.[2][7][10][14]

» Binding Mode: Avibactam's small size and efficient interacting groups allow it to fit snugly
within the active sites of both class A and class C enzymes with a similar binding mode,
explaining its broad-spectrum nature.[7][10]

» Key Interactions: Upon forming the covalent bond with the catalytic serine, several key
interactions anchor the inhibitor in the active site. The sulfate group is highly polar and forms
critical interactions, while the carboxamide group also contributes to binding.[12] In class A
enzymes like CTX-M-15, the piperidine ring of avibactam can form a hydrophobic stack with
a conserved tyrosine residue (Tyr105).[12]

* Role of Active Site Residues: The inhibition mechanism relies on key catalytic residues. For
instance, in class A -lactamases, Lys73 and Ser130 are proposed to act as the general acid
and base during the acylation and deacylation steps.[10][14] In class C enzymes, residues
such as Lys67, Tyrl50, and Lys315 are crucial for binding and catalysis.[2] The high degree
of conservation of these residues within the binding pocket suggests a high probability of
avibactam inhibiting all enzymes of that class.[2]
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Quantitative Data: Kinetic Parameters of Inhibition

The efficacy of avibactam against various clinically relevant serine [3-lactamases has been
quantified through detailed kinetic studies. The efficiency of acylation (k2/Ki) and the rate of
deacylation (k_off) are key parameters.

Acylation Deacylation
Acyl-Enzyme

Enzyme Class Enzyme Efficienc Rate (k_o
o o o (k_off) Half-Life (tu)2)

(k2/Ki) (M—*s~*)  (min~?)

Class A TEM-1 - 0.045 16 min[8]
CTX-M-15 1.0 x 105[5][6] 0.017 40 min[5]
KPC-2 2.1 x 103[5] 0.0084 82 min[5]

E. cloacae P99 300 min (5
Class C 1.2 x 103[5] 0.0023

AmpC hours)[5]
P. aeruginosa )

8.8 x 107[5] 0.11 6 min[5]
PAO1 AmpC
Class D OXA-10 1.1 x 10Y5][6] 9.0x1073 >5 days|[5][6]
OXA-48 1.9 x1095] - >24 hours

Note: Kinetic values can vary slightly between studies due to different experimental conditions.
The deacylation rate for KPC-2 can also involve a slow hydrolytic route that fragments the
inhibitor, a mechanism distinct from the typical recyclization.[5][6]

Experimental Protocols

The characterization of avibactam's mechanism relies on a combination of enzymology and
biophysical techniques.

Enzyme Kinetics Assays

Objective: To measure the rates of enzyme acylation (on-rate) and deacylation (off-rate).

Methodology:
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o Enzyme and Reagent Preparation: Purified -lactamase enzymes are prepared. A
chromogenic B-lactam substrate, such as nitrocefin, is used as a reporter.

e Acylation Rate (k_obs):

o Enzyme is mixed with varying concentrations of avibactam in a temperature-controlled
spectrophotometer.

o After a set incubation time, a saturating concentration of nitrocefin is added.

o The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance
(e.g., at 482 nm).

o The observed pseudo-first-order rate constant (k_obs) for the formation of the inhibited
enzyme is determined at each avibactam concentration.

o The second-order rate constant for acylation (k2/Ki) is obtained from the slope of the linear
plot of k_obs versus avibactam concentration.[5]

o Deacylation Rate (k_off):

o A'jump dilution” method is employed.[8] The enzyme is first incubated with a saturating
concentration of avibactam to ensure complete formation of the acyl-enzyme complex.

o The complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the
reporter substrate (nitrocefin).

o This dilution prevents re-binding of any released avibactam.

o The return of enzyme activity is monitored over time by the hydrolysis of nitrocefin. The
rate of activity return corresponds to the deacylation off-rate (k_off).[8]

Mass Spectrometry (MS) for Acyl-Enzyme Analysis

Objective: To confirm the formation of a covalent adduct and assess its stability.

Methodology:
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» Acyl-Enzyme Preparation: The target B-lactamase (e.g., 1 uM) is incubated with an excess of
avibactam (e.g., 5 uM) at 37°C for a set period (e.g., 5 minutes to 24 hours).[5]

o Sample Cleanup: Free, unbound avibactam is removed from the solution using techniques
like centrifugal ultrafiltration.[5][8]

o ESI-MS Analysis: The protein sample is analyzed by electrospray ionization mass
spectrometry (ESI-MS).

o Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass
increase in the enzyme corresponding to the mass of the avibactam molecule. The stability
of the adduct is assessed by analyzing samples incubated for extended periods (e.g., 24
hours).[5] The absence of significant hydrolysis products in the supernatant can also be
confirmed by LC-MS analysis of small molecules.[8]

X-ray Crystallography
Objective: To determine the three-dimensional structure of the avibactam-enzyme complex.

Methodology:

» Protein Crystallization: The purified B-lactamase is crystallized under specific conditions of
pH, temperature, and precipitant concentration.

o Complex Formation: The protein crystals are soaked in a solution containing a high
concentration of avibactam (e.g., 10 mM) for a short period (e.g., 15 minutes) to allow the
inhibitor to diffuse into the crystal and bind to the enzyme's active site.[2]

o Data Collection: The crystals are flash-frozen in liquid nitrogen, and X-ray diffraction data are
collected at a synchrotron source.[2]

e Structure Determination: The diffraction data are processed to solve and refine the atomic-
resolution structure of the acyl-enzyme complex, revealing the precise covalent linkage and
non-covalent interactions between avibactam and the enzyme.[2][14]

Visualizations of Pathways and Processes
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Caption: Overall kinetic pathway for the reversible covalent inhibition of serine (3-lactamases by
avibactam.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b601228?utm_src=pdf-body-img
https://www.benchchem.com/product/b601228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

/1. Binding & Nucleophilic Attack\

Enzyme Active Site
(Ser-OH)

Avibactam
(Urea Ring)

Acylation
Carbamylation)

.

2. Ring Dpening
v
( Covalent Carbamoyl-Enzyme )
(Ser-O-CO-Avibactam_opened)

Ring Closure
(Slow)

/3. Recyclizavtion (Deacylation)\

Intact Avibactam
Released
Free Enzyme
Regenerated

- J

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Purify B-Lactamase
& Prepare Avibactam

\ 4

Mass Spectrometry
(ESI- MS)

Enzyme Kinetics Assay

(Spectrophotometry) X-ray Crystallography

4 \

Kinetic P eter Determination v Covalent\édduct Confirmation

[Measure On-Rate (k_obs) [Measure Off-Rate (k_off)

vs. [Avibactam] (Jump Dilution) Gncubate e Awbactamj

;

(Analyze via ESI-MS)

Calculate ka2/Ki & t1/2

Confirm Mass Shift
& Stability

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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